molecular formula C9H9BrN2O B2643125 (R)-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one CAS No. 1821827-53-5

(R)-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one

カタログ番号: B2643125
CAS番号: 1821827-53-5
分子量: 241.088
InChIキー: KIVJGGNEHZDPNV-RXMQYKEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one is a heterocyclic compound featuring a quinoxaline core with a bromine atom at the 7th position, a methyl group at the 3rd position, and a dihydro structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the bromination of a quinoxaline derivative followed by reduction and methylation steps. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and reducing agents like sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to achieve high efficiency and safety.

化学反応の分析

Types of Reactions

®-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can further modify the dihydro structure.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, depending on the specific reagents and conditions used.

科学的研究の応用

Biological Activities

(R)-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one exhibits a range of biological activities that make it a candidate for drug development:

Antiviral Activity

The compound has shown promising results in antiviral applications, particularly against HIV. Clinical trials have indicated that derivatives of quinoxaline compounds can inhibit HIV replication effectively. For instance, GW420867X, a related compound, was well-tolerated in patients and demonstrated potent antiviral activity .

Anticancer Potential

Recent studies have focused on the anticancer properties of quinoxaline derivatives. For example, new series of 3-methylquinoxalin-2(1H)-one derivatives were designed to act as VEGFR-2 inhibitors and showed significant cytotoxic effects against cancer cell lines such as HepG-2 and MCF-7 . The mechanism involves inducing apoptosis through modulation of apoptotic markers like caspase-3 and BAX.

Antimicrobial Properties

Compounds containing the quinoxaline nucleus are known for their broad-spectrum antimicrobial activity. Research indicates that derivatives can be effective against various bacterial and fungal strains, making them valuable in treating infections .

Case Study 1: Antiviral Activity

A study involving this compound demonstrated its efficacy as a non-nucleoside reverse transcriptase inhibitor (NNRTI). The compound exhibited an IC50 value of 118 µM against HIV-1, indicating its potential as a therapeutic agent in HIV treatment .

Case Study 2: Anticancer Research

In vitro studies on synthesized derivatives of this compound revealed significant cytotoxicity against cancer cell lines. One derivative was further investigated for its apoptotic effects through cell cycle analysis and Western blotting techniques, showing promising results in targeting cancer pathways .

Data Table: Summary of Biological Activities

Activity Compound Target IC50/Effect Reference
AntiviralGW420867XHIV-1IC50: 179 µM
Anticancer11eVEGFR-2Cytotoxic against HepG-2/MCF-7
AntimicrobialVarious quinoxaline derivativesBacterial/Fungal strainsBroad-spectrum activity

作用機序

The mechanism of action of ®-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the quinoxaline core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved often include signal transduction and gene expression regulation.

類似化合物との比較

Similar Compounds

    7-Bromoquinoxaline: Lacks the dihydro and methyl groups, resulting in different reactivity and biological activity.

    3-Methylquinoxaline: Lacks the bromine atom, affecting its chemical properties and applications.

    Dihydroquinoxaline: Lacks both the bromine and methyl groups, leading to distinct chemical behavior.

Uniqueness

®-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one is unique due to the combination of its bromine, methyl, and dihydroquinoxaline structure. This combination imparts specific reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

生物活性

(R)-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features—specifically the bromine atom at the 7th position and the methyl group at the 3rd position—contribute to its biological activity, particularly in cancer treatment and neurological disorders. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

  • Molecular Formula : C8H7BrN2O
  • Molecular Weight : 227.06 g/mol
  • CAS Number : 1821827-53-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. The compound's bromine atom and quinoxaline core facilitate binding to these targets, modulating their activity and influencing cellular processes such as apoptosis and cell proliferation.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of this compound have shown promising results against several cancer cell lines:

Cell Line IC50 (µg/mL) Reference Drug IC50 (µg/mL)
HCT-1161.9Doxorubicin: 3.23
MCF-72.3Doxorubicin: 3.23

These findings suggest that this compound exhibits potent anticancer activity, potentially making it a candidate for further development in cancer therapy .

Neurological Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. It has been shown to modulate neuroinflammatory pathways and may offer therapeutic benefits in neurodegenerative diseases . The specific mechanisms involve the inhibition of pro-inflammatory cytokines and enhancement of neurotrophic factors.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Bromination : A quinoxaline derivative is brominated using N-bromosuccinimide (NBS).
  • Reduction : The resulting brominated compound is reduced using sodium borohydride (NaBH4) to yield the dihydro form.
  • Methylation : The final step involves methylation to introduce the methyl group at the 3rd position.

This synthetic pathway allows for efficient production of the compound while maintaining high purity levels .

Study on Anticancer Activity

A study published in MDPI investigated various quinoxaline derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against different cancer cell lines, with IC50 values comparable to established chemotherapeutics .

Neuroprotective Effects

Research conducted on neuroprotective properties demonstrated that this compound could reduce oxidative stress markers in neuronal cells. This suggests a potential role in protecting against neurodegeneration .

特性

IUPAC Name

(3R)-7-bromo-3-methyl-3,4-dihydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-5-9(13)12-8-4-6(10)2-3-7(8)11-5/h2-5,11H,1H3,(H,12,13)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVJGGNEHZDPNV-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(N1)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)NC2=C(N1)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。